![molecular formula C13H13N5O B5618085 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)
4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine
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Description
Synthesis Analysis
The synthesis of heterocyclic compounds like 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine often involves multi-step chemical reactions, employing strategies such as regioselective synthesis, condensation reactions, and the use of specific catalysts to achieve the desired compound with high yield and purity. For instance, regioselective synthesis has been utilized to obtain fused polycyclic structures, indicating a possible pathway for synthesizing compounds with similar structural features (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR, NMR, and HRMS, are pivotal in determining the molecular structure of heterocyclic compounds. These techniques provide insights into the spatial arrangement of atoms, molecular conformation, and the presence of specific functional groups. For example, the crystal structure and optical properties of novel oxadiazole derivatives have been characterized, offering a glimpse into the potential structure of 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine (Yang et al., 2011).
Chemical Reactions and Properties
The chemical behavior of 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine can be influenced by its heterocyclic structure, enabling it to undergo various reactions, such as nucleophilic substitutions and electrophilic additions. These reactions can modify the compound's chemical structure, leading to new derivatives with different properties and potential applications.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting point, and thermal stability, are crucial for their application in different scientific fields. These properties are determined by the compound's molecular structure, the nature of its functional groups, and intermolecular interactions. For instance, the thermal behavior of fused, tricyclic pyridine-based energetic materials has been studied, providing insight into the compound's stability and reactivity under various conditions (Ma, Pan, Jiang, Liu, & Yao, 2018).
Mechanism of Action
properties
IUPAC Name |
5-(1-pyrazol-1-ylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-11(18-9-3-6-15-18)13-16-12(17-19-13)10-4-7-14-8-5-10/h3-9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUGZNQPOGUHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=NC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine |
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